3-(3-Methyl-2-thienyl)acrylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives often involves organometallic reactions and polymerization techniques. For instance, derivatives of 3-(2-thienyl)acrylic acid have been synthesized via organotin reactions characterized by elemental analyses and spectroscopic methods, indicating the versatility of thiophene-containing compounds in synthesizing complex structures (Masood et al., 2002).
Molecular Structure Analysis
The molecular structure of poly(3-thiophen-3-yl acrylic acid), a polymer derived from 3-(3-Methyl-2-thienyl)acrylic acid, has been explored using quantum chemical calculations and spectroscopic experiments. These studies have proposed structural models for the polymer, providing insights into the conformation and electronic properties of the material (Bertran et al., 2008)
Chemical Reactions and Properties
Chemical reactions involving 3-(3-Methyl-2-thienyl)acrylic acid and its polymers include polymerization and functionalization processes that modify the compound's chemical properties for specific applications. For example, methylation of poly(acrylic acid) using trimethylsilyldiazomethane transforms the thiocarbonyl group to a thiol-end group, showcasing the compound's reactivity and potential for creating polymers with functional end groups (López-Pérez et al., 2019).
Physical Properties Analysis
The physical properties of polymers derived from 3-(3-Methyl-2-thienyl)acrylic acid, such as poly(3-thiophen-3-yl acrylic acid), are characterized by their solubility in polar solvents, which is crucial for their application in various fields. The solubility and electronic properties derived from the molecular structure analysis highlight the potential of these polymers in electronic and photonic applications (Bertran et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-(3-Methyl-2-thienyl)acrylic acid derivatives, such as their ability to undergo various chemical reactions and form complex structures, are fundamental to their application in synthesizing novel materials. The synthesis and characterization of organotin derivatives of 3-(2-thienyl)acrylic acid demonstrate the compound's versatility in forming compounds with specific geometric configurations around the metal atom, further indicating the potential for creating materials with tailored properties (Masood et al., 2002).
Scientific Research Applications
Synthesis of Antimicrobials
3-(5-Nitro-2-thienyl) acrylic acid, a derivative of 3-(3-Methyl-2-thienyl)acrylic acid, has been synthesized and studied for its antimicrobial properties. These compounds have shown potential antibacterial activity against various bacteria in vitro (Kimura, Yabuuchi, & Hisaki, 1962).
Conformational Analysis
(E)-α-Phenyl-β-(2-thienyl) acrylic acids, closely related to 3-(3-Methyl-2-thienyl)acrylic acid, have been analyzed for their preferred conformation. These studies have implications in understanding the structural and functional properties of such compounds (Fisichella, Mineri, Scarlata, & Sciotto, 1975).
Electropolymerization and Electrochemical Characterization
Studies have been conducted on the electropolymerization and electrochemical characterization of acrylate substituted thiophene derivatives. These derivatives, including (3-thienyl) methylacrylate, show potential in the formation of electroactive films with applications in various electronic devices (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).
Photopolymerization
Thienyl acrylic acid methyl ester, a compound related to 3-(3-Methyl-2-thienyl)acrylic acid, has been studied in its liquid state for photopolymerization. This research provides insights into the potential use of these compounds in creating non-shrinking, thermally stable photopolymers (Müller & Nuyken, 1991).
Asymmetric Synthesis
Research in asymmetric synthesis has led to the creation of (4-Methoxy-5-phenyl-3-thienyl) propionic acid from 3-(3-Methyl-2-thienyl)acrylic acid. This advancement contributes to the development of chiral compounds with potential pharmaceutical applications (Stoll & Süess, 1974).
Organotin Derivative Synthesis
Organotin derivatives of 3-(2-thienyl)acrylic acid, closely related to 3-(3-Methyl-2-thienyl)acrylic acid, have been synthesized. These compounds are characterized for their potential applications in inorganic and metal-organic chemistry (Masood, Ali, Danish, & Mazhar, 2002).
Quantum Chemical Calculations and Solar Cell Applications
Research involving quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester) suggests applications in solar cell technology. The structural and electronic properties of this polymer indicate potential in enhancing the efficiency of solar cells (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2-thienyl)acrylic acid | |
CAS RN |
77741-66-3, 102696-70-8 | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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